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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Darunavir
Ethanolate

Introduction

Darunavir, an ethanolate salt form of darunavir, is a second-generation non-peptidic protease
inhibitor (PI) of the human immunodeficiency virus (HIV).[1][2] It demonstrates potent antiviral
activity against both wild-type and multidrug-resistant HIV-1 strains.[2][3] Darunavir's efficacy is
critically dependent on its pharmacokinetic profile, which is significantly enhanced by co-
administration with a pharmacokinetic booster like ritonavir or cobicistat. This guide provides a
comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of
darunavir, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic properties of darunavir are characterized by its rapid absorption, high
plasma protein binding, extensive metabolism primarily via the cytochrome P450 system, and
elimination mainly through the feces.[2][4] Co-administration with a low dose of ritonavir, a
potent inhibitor of the CYP3A4 enzyme, is standard practice and crucial for achieving
therapeutic plasma concentrations.[3][5]

Absorption
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Following oral administration, darunavir is rapidly absorbed, reaching peak plasma
concentrations (Tmax) between 2.5 and 4 hours.[2][6] The absolute oral bioavailability of a
single 600 mg dose is approximately 37% when administered alone.[1] However, when co-
administered with 100 mg of ritonavir twice daily, the bioavailability increases significantly to
82%.[1][2] This enhancement is due to ritonavir's inhibition of first-pass metabolism by CYP3A4
enzymes.[3][5]

The presence of food also plays a vital role in the absorption of darunavir. Taking the drug with
a meal increases both the maximum concentration (Cmax) and the area under the curve (AUC)
by approximately 30% compared to the fasted state.[1][2]

Distribution

Darunavir is extensively bound to plasma proteins, with approximately 95% of the drug bound,
primarily to alpha 1-acid glycoprotein (AAG).[1][2] The volume of distribution for darunavir
administered with ritonavir has been reported to be in the range of 161.0 to 264.9 L, with a
mean of approximately 206.5 L.[1]

Metabolism

Darunavir is almost exclusively and extensively metabolized by the hepatic cytochrome P450
3A4 (CYP3A4) isoenzyme.[2][3][5] In the absence of a pharmacokinetic booster, darunavir
undergoes several primary metabolic transformations:

o Carbamate hydrolysis

« Isobutyl aliphatic hydroxylation

e Aniline aromatic hydroxylation

To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also occur.[1][7]

The co-administration of ritonavir significantly alters this metabolic profile. Ritonavir potently
inhibits CYP3A4, thereby blocking the major metabolic pathways of darunavir, specifically
carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[7][8]
This inhibition leads to a substantial increase in darunavir plasma exposure, approximately 11-
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to 14-fold higher than when administered unboosted.[6][7] Interestingly, ritonavir does not
appear to affect aromatic hydroxylation at the benzylic moiety.[7][8]
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Metabolic pathways of darunavir with and without ritonavir boosting.

EXxcretion

A mass balance study utilizing 14C-labeled darunavir revealed the primary routes of excretion.
When administered with ritonavir, approximately 79.5% of the administered radioactive dose
was recovered in the feces, with 13.9% found in the urine.[1][2] Unchanged darunavir
accounted for a significantly larger portion of the excreted dose in boosted subjects (48.8%)
compared to unboosted subjects (8.0%), highlighting the metabolic inhibition by ritonavir.[1][7]
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The terminal elimination half-life of darunavir is approximately 15 hours when co-administered

with ritonavir.[2][3] The clearance of darunavir is substantially reduced in the presence of

ritonavir, decreasing from 32.8 L/h when given alone to 5.9 L/h when boosted.[1] Renal

clearance is low; unchanged darunavir in the urine accounted for only 1.2% of the dose in

unboosted subjects and 7.7% in boosted subjects.[1][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for darunavir.

Table 1: Key Pharmacokinetic Parameters of Darunavir

Darunavir Darunavir/Ritonavir
Parameter Reference(s)
(Unboosted) (Boosted)
) 600 mg / 100 mg
Dose 600 mg (single) ] ) [1][2]
(twice daily)
Oral Bioavailability 37% 82% [1][2]
Tmax (hours) ~25-4 25-4 [1112]
Plasma Protein
o ~95% ~95% [1][2]
Binding
Volume of Distribution N 206.5 L (Range:
Not specified [1]
(Vd) 161.0-264.9 L)
Terminal Half-Life -
Not specified ~15 hours [2][3]
(t1/2)
Clearance (CL) 32.8 L/h (IV) 5.9 L/h (IV) [1]

Table 2: Excretion of Darunavir and Metabolites (400 mg single dose of 14C-darunavir)
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Excretion Route / Darunavir Darunavir/Ritonavir
Reference(s)

Form (Unboosted) (Boosted)
Total Recovery (Urine

93.9% 93.5% [7]
+ Feces)
% of Dose in Feces 81.7% 79.5% [7]
% of Dose in Urine 12.2% 13.9% [7]
% Unchanged Drug in

_ 8.0% 48.8% [1][7]

Feces & Urine
% Unchanged Drug in

1.2% 7.7% [1][7]

Urine

Experimental Protocols

The data presented in this guide are derived from clinical studies employing rigorous

experimental designs. A representative protocol for a human mass balance study is detailed

below.

Study Design: Mass Balance and Metabolism Study

A typical study to investigate the absorption, metabolism, and excretion of darunavir involves

an open-label design with healthy human subjects.[7][8]

o Subject Population: Healthy male volunteers (n=8) provide informed consent before

participation.[7][8]

e Dosing Regimen: The study often employs a two-period design.

o Period 1 (Unboosted): Subjects receive a single oral dose of 400 mg of 14C-labeled

darunavir.[7]

o Period 2 (Boosted): Following a washout period, the same subjects receive a regimen of

ritonavir (e.g., 100 mg twice daily) for several days before and after being administered a

single 400 mg oral dose of 14C-darunavir.[7]
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o Sample Collection: Blood, urine, and fecal samples are collected at predetermined intervals
for an extended period (e.g., up to 168 hours post-dose) to capture the full excretion profile.

[8]
» Bioanalytical Methods:

o Quantification of Total Radioactivity: Techniques like liquid scintillation counting are used to
measure the total 14C radioactivity in plasma, urine, and feces.[8]

o Quantification of Darunavir and Metabolites: High-performance liquid chromatography
(HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for
separating and quantifying darunavir and its various metabolites in plasma and excreta.[9]
[10] This allows for the determination of pharmacokinetic parameters and the metabolic
profile. Common analytical columns include C18 reversed-phase columns, and mobile
phases often consist of acetonitrile and ammonium formate or acetate buffers.[9][10][11]
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Workflow for a typical clinical pharmacokinetic and metabolism study.
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Conclusion

The pharmacokinetic profile of darunavir ethanolate is well-characterized, featuring rapid
absorption enhanced by food, high protein binding, and extensive metabolism primarily through
CYP3AA4. The co-administration with ritonavir is essential, as it inhibits CYP3A4-mediated
metabolism, leading to a more than twofold increase in bioavailability and a prolonged half-life,
which are critical for maintaining therapeutic drug concentrations. Excretion occurs
predominantly via the feces. A thorough understanding of these pharmacokinetic and metabolic
pathways is fundamental for optimizing treatment regimens, managing drug-drug interactions,
and guiding the development of future antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b192935#pharmacokinetics-and-metabolism-of-
darunavir-ethanolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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